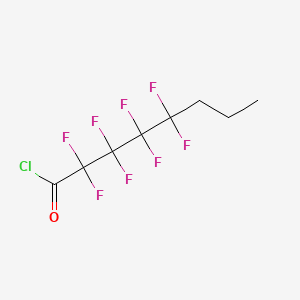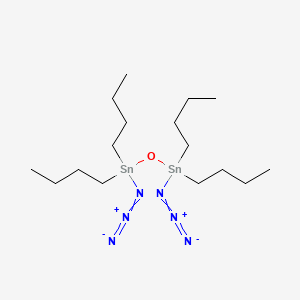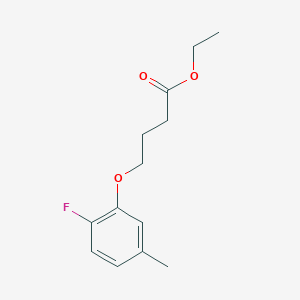
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate is an organic compound with the molecular formula C13H17FO3. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atoms of the butanoic acid chain are substituted with a 2-fluoro-5-methyl-phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate typically involves the esterification of 4-(2-fluoro-5-methyl-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(2-fluoro-5-methyl-phenoxy)butanoic acid.
Reduction: Formation of 4-(2-fluoro-5-methyl-phenoxy)butanol.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The fluoro and methyl substituents enhance the compound’s stability and bioavailability, making it a valuable candidate for further research.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(2-chloro-5-methyl-phenoxy)butanoate
- Ethyl 4-(2-bromo-5-methyl-phenoxy)butanoate
- Ethyl 4-(2-iodo-5-methyl-phenoxy)butanoate
Uniqueness
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate is unique due to the presence of the fluoro substituent, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17FO3 |
|---|---|
Peso molecular |
240.27 g/mol |
Nombre IUPAC |
ethyl 4-(2-fluoro-5-methylphenoxy)butanoate |
InChI |
InChI=1S/C13H17FO3/c1-3-16-13(15)5-4-8-17-12-9-10(2)6-7-11(12)14/h6-7,9H,3-5,8H2,1-2H3 |
Clave InChI |
BQXFZZSPZTVGLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=C(C=CC(=C1)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


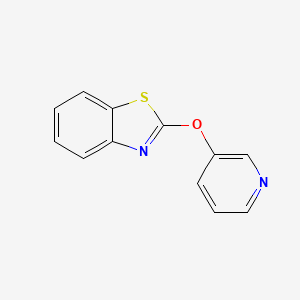
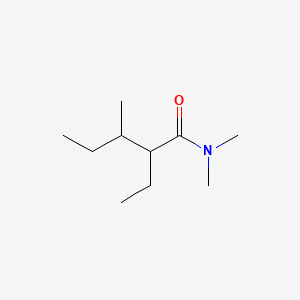


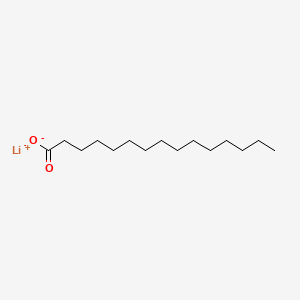
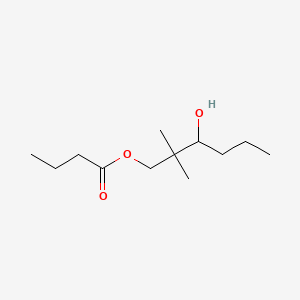
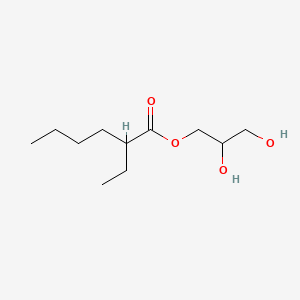
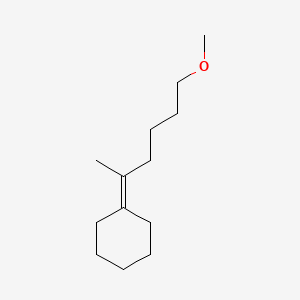
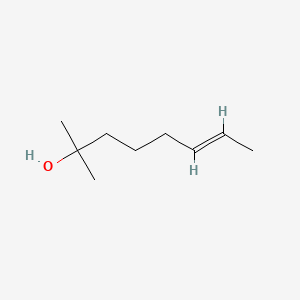
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)
